molecular formula Cu+ B096250 Cuprous ion CAS No. 17493-86-6

Cuprous ion

Cat. No.: B096250
CAS No.: 17493-86-6
M. Wt: 63.55 g/mol
InChI Key: VMQMZMRVKUZKQL-UHFFFAOYSA-N
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Description

Cuprous ions (Cu+), the monovalent form of copper, are essential inorganic cations with diverse and critical applications across biochemical, biomedical, and materials science research. A primary area of investigation involves their recently discovered role in inducing a novel, regulated cell death pathway known as cuproptosis. This copper-dependent process is distinct from apoptosis, necroptosis, and ferroptosis, and is characterized by its reliance on mitochondrial respiration. The mechanism involves the reduction of Cu(II) to Cu(I) by the mitochondrial enzyme ferredoxin 1 (FDX1), followed by the binding of Cu(I) to lipoylated proteins in the tricarboxylic acid (TCA) cycle. This binding triggers toxic protein aggregation, loss of iron-sulfur cluster proteins, and ultimately, proteotoxic stress leading to cell death . Exploiting this pathway with copper ionophores like disulfiram (DSF) and elesclomol represents a promising strategic avenue for targeted cancer therapy research . Beyond cuproptosis, cuprous ions exhibit potent antimicrobial properties, serving as effective microbicides against a broad spectrum of bacteria, viruses, and fungi . The antimicrobial mechanism is multifaceted, involving the generation of reactive oxygen species (ROS) through Fenton-like reactions, which cause irreversible oxidative damage to lipids, proteins, and DNA . Additionally, Cu+ ions can directly disrupt microbial cell walls and membranes through electrostatic interactions, increase membrane permeability, and degrade viral RNA . These properties make cuprous ions and copper-containing nanoparticles valuable for developing antimicrobial surface coatings and studying infection control strategies . In materials science, cuprous oxide (Cu2O) is a p-type semiconductor with significant potential in photovoltaics, photocatalysis (including water splitting), and sensor technology . Its high optical absorption coefficient in the visible range and the ability to form various nanostructures (such as porous crystals, thin films, and core-shell microspheres) make it a promising candidate for solar energy conversion and electronic applications . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans.

Properties

CAS No.

17493-86-6

Molecular Formula

Cu+

Molecular Weight

63.55 g/mol

IUPAC Name

copper(1+)

InChI

InChI=1S/Cu/q+1

InChI Key

VMQMZMRVKUZKQL-UHFFFAOYSA-N

SMILES

[Cu+]

Canonical SMILES

[Cu+]

Other CAS No.

139076-62-3
17493-86-6

Synonyms

cuprous ion

Origin of Product

United States

Comparison with Similar Compounds

Electronic and Magnetic Properties

Cuprous ion (Cu⁺) is distinct from other monovalent and polyvalent ions in its electronic structure and bonding behavior:

Property This compound (Cu⁺) Ferrous Ion (Fe²⁺) Mercurous Ion (Hg₂²⁺)
Electronic Config. [Ar]3d¹⁰ [Ar]3d⁶ [Xe]4f¹⁴5d¹⁰6s¹ (shared)
Magnetic Behavior Diamagnetic Paramagnetic (4 unpaired e⁻) Diamagnetic (Hg-Hg bond)
Common Oxidation States +1 +2, +3 +1 (as Hg₂²⁺ dimer)
Stability in Solution Low (disproportionates) Moderate (oxidizes to Fe³⁺) High (covalent dimer)
  • Mercurous Ion (Hg₂²⁺) : Unlike Cu⁺, Hg⁺ exists as a covalent dimer (Hg-Hg bond) to achieve diamagnetism, avoiding unpaired electrons .
  • Ferrous Ion (Fe²⁺) : Paramagnetic due to four unpaired d-electrons, Fe²⁺ is more redox-active in biological systems (e.g., hemoglobin) but requires stabilization against oxidation to Fe³⁺ .

Redox Reactivity and Dioxygen Binding

Cuprous ions exhibit unique reactivity with molecular oxygen, differing from Fe²⁺ and other transition metals:

Table 1: Redox and Dioxygen Reactivity of Cu⁺ vs. Fe²⁺
Parameter Cu⁺ Complexes Fe²⁺ Complexes (Heme)
O₂ Binding Mechanism Forms µ-peroxo or superoxo Forms oxyferryl (Fe⁴⁶=O)
Activation Barrier Low (0.3–1.5 kcal/mol) High (>10 kcal/mol)
Redox Role Electron transfer, ROS generation Oxygen transport, catalysis
Example System Heme-copper oxidases Hemoglobin
  • Synthetic Cu⁺ complexes bind O₂ with low activation barriers, enabling rapid electron transfer in enzymes like cytochrome c oxidase .
  • Fe²⁺ in heme proteins favors strong O₂ binding for transport but requires higher energy for redox transitions .
CUPRAC Assay vs. FRAP Assay
Assay CUPRAC (Cu²⁺ → Cu⁺) FRAP (Fe³⁺ → Fe²⁺)
pH Range Neutral (pH 7) Acidic (pH 3.6)
Detectable Antioxidants Thiols, phenolics, liposolubles Limited to hydrophilic
Sensitivity 450 nm (Cu⁺-neocuproine) 593 nm (Fe²⁺-TPTZ)
Applications Food, biological samples Plasma, serum
  • CUPRAC leverages Cu⁺'s redox versatility to detect a broader range of antioxidants compared to Fe-based FRAP .
Fenton-like Reactions
Parameter Cu⁺/Cu²⁺ System Fe²⁺/Fe³⁺ System
Hydroxyl Radical (•OH) Yield High (fast ROS generation) Moderate
Mineralization Efficiency Faster BPA degradation Slower but more efficient
Charge Consumption High (excess charge needed) Low (82% mineralization)
  • Cu⁺ accelerates pollutant degradation (e.g., bisphenol A) but is less energy-efficient than Fe²⁺ due to higher charge requirements .

Preparation Methods

Two-Stage Electrochemical Reactor Design

The patented system employs a pre-reaction cell and an electrochemical reactor (Fig. 1). In the first stage, excess copper turnings reduce ~98–99.5% of Cu²⁺ in concentrated HCl. The partially reduced solution is then transferred to the reactor, where the EMF drives residual Cu²⁺ to Cu⁺. Continuous EMF application during solvent evaporation prevents re-oxidation, yielding a white, cupric ion-free CuCl powder with >99.999% purity.

Table 1 : Exemplary Electrochemical Synthesis Parameters from US4582579A

ParameterValue
CuO starting material48.2 g (0.6066 mol)
HCl volume1.2 L (concentrated)
Reaction temperature45°C
Electrode mass (Cu)12 g (12 cm × 8 cm × 0.025 cm)
Final CuCl yield120 g (1.212 mol)

Ion Exchange-Mediated Synthesis of Cuprous Oxide Nanoparticles

Cuprous ions stabilized within oxide matrices (e.g., Cu₂O) are pivotal for photocatalytic applications. A 2023 study demonstrated a resin-assisted ion exchange route to synthesize Cu₂O nanoparticles with reduced agglomeration. The process involves:

  • Cupric hydroxide gel formation : Anion exchange resin (AER-201×7) treats CuCl₂ solution, releasing hydroxide ions to form Cu(OH)₂ gel.

  • Glucose reduction : The gel is reduced by glucose at 75°C (pH 11) via:

2Cu(OH)2+C6H12O6Cu2O+C6H10O6+2H2O2\text{Cu(OH)}2 + \text{C}6\text{H}{12}\text{O}6 \rightarrow \text{Cu}2\text{O} + \text{C}6\text{H}{10}\text{O}6 + 2\text{H}_2\text{O} \quad \text{}

The resin’s polystyrene matrix mechanically disperses Cu(OH)₂ precursors, yielding 780 nm Cu₂O particles with enhanced photocatalytic stability against methylene blue.

Table 2 : Ion Exchange vs. Chemical Precipitation Methods for Cu₂O Synthesis

ParameterIon Exchange Route (Sample 1)Chemical Precipitation (Sample 2)
PrecursorCu(OH)₂ gelCuSO₄ + NaOH
ReductantGlucoseGlucose
Particle size (nm)7801200
AgglomerationLow (resin-modified)High
Photocorrosion resistance85% retention after 5 cycles60% retention after 5 cycles

Comparative Analysis of this compound Stabilization Strategies

Electrochemical vs. Ion Exchange Methods

  • Purity control : Electrochemical methods achieve 5N purity by eliminating Cu²⁺ via EMF, whereas ion exchange routes rely on resin-mediated dispersion to minimize defects.

  • Scalability : Batch electrochemical reactors (1.5 L capacity) are suitable for industrial-scale CuCl production, while ion exchange techniques are optimal for lab-scale nanoparticle synthesis.

  • Energy input : Electrochemical systems require 50–55°C heating and continuous EMF, whereas ion exchange operates at ambient conditions post-gel formation.

Role of Inert Atmospheres

Both methods necessitate nitrogen blanketing to prevent Cu⁺ oxidation. In the electrochemical reactor, nitrogen purging reduces dissolved oxygen to <1 ppm, critical for maintaining colorless CuCl solutions.

Emerging Techniques and Hybrid Approaches

Photoreduction of Cupric Complexes

Recent studies explore UV-assisted reduction of Cu²⁺-EDTA complexes to Cu⁺ in the presence of hole scavengers (e.g., methanol). This method achieves 92% Cu⁺ yield within 30 min but requires rigorous pH control (pH 3–4).

Molten Salt Synthesis

High-temperature (400–600°C) reactions in KCl-LiCl eutectic melts enable direct Cu⁺ stabilization via:

CuCl2+Cu2CuCl(molten state)\text{CuCl}_2 + \text{Cu} \rightarrow 2\text{CuCl} \quad \text{(molten state)} \quad \text{}

This method bypasses aqueous instability but demands specialized equipment for molten salt handling.

Challenges and Mitigation Strategies

Impurity Removal

Zone refining under HCl/helium effectively removes anion impurities (e.g., O²⁻, OH⁻) from CuCl powders. Multi-pass refining reduces oxygen content from 500 ppm to <10 ppm .

Q & A

What experimental approaches are recommended to study electron transfer mechanisms involving cuprous ions in aqueous solutions?

Methodological Answer:
To investigate electron transfer dynamics (e.g., Cu⁺ → electrode), combine electrochemical methods (cyclic voltammetry) with spectroscopic techniques like X-ray absorption spectroscopy (XAS) to track oxidation state changes . For solvation shell analysis, use molecular dynamics (MD) simulations parameterized with neutron scattering data to model Jahn-Teller distortions, though conflicting interpretations require validation against experimental ion-pairing studies .

Key Data:

  • Solvation shell dynamics: MD simulations reveal asymmetric Cu⁺ hydration structures, but neutron scattering data lacks conclusive Jahn-Teller evidence .
  • Electrode interactions: Overpotential thresholds for Cu⁺ electron transfer vary with pH and counterion presence (e.g., Cl⁻) .

How can researchers accurately quantify cuprous ion activity in complex matrices like seawater?

Methodological Answer:
Calculate activity coefficients (γ) using the Davies equation, incorporating ionic strength (I) derived from seawater composition (e.g., I ≈ 0.63 for [Cl⁻] = 0.48 M) . For direct measurement, employ ion-selective electrodes (ISEs) calibrated against standard Cu⁺ solutions, noting interference from Cu²⁺ and organic ligands. Validate via anodic stripping voltammetry (ASV) with a mercury-film electrode to distinguish Cu⁺ from other redox-active species .

Key Data:

  • Activity coefficient (γ) for Cu⁺ in seawater: ~0.67 .
  • Solubility product (K_sp) of CuOH in seawater: Derived from (Cu⁺)(OH⁻) = 1.2 × 10⁻¹⁵ .

What advanced techniques resolve structural ambiguities in this compound-ligand complexes?

Methodological Answer:
Use ion mobility-mass spectrometry (IMS-MS) with collision-induced dissociation (CID) to differentiate isomers. Couple with this compound-induced fragmentation (e.g., Cu⁺ adducts) to enhance specificity in identifying coordination geometries . Pair synchrotron-based XAS (e.g., EXAFS) with density functional theory (DFT) to refine bond-length distributions in Cu⁺-organic complexes .

Example Workflow:

Prepare Cu⁺-ligand complexes in inert atmosphere.

Analyze via IMS-MS with Cu⁺ doping for adduct formation.

Compare experimental EXAFS spectra to DFT-simulated models.

How should researchers address contradictions in reported Jahn-Teller effects for hydrated cuprous ions?

Methodological Answer:
Reconcile discrepancies by:

  • Re-evaluating MD simulation parameters (e.g., force fields for Cu⁺-H₂O interactions) .
  • Conducting temperature-dependent XAS to probe dynamic symmetry breaking.
  • Testing ion-pairing hypotheses (e.g., Cu⁺-Cl⁻ complexes in seawater) via Raman spectroscopy .

Critical Analysis:

  • Neutron scattering data alone cannot confirm static Jahn-Teller distortions; dynamic averaging may mask effects .
  • Ion pairing with Cl⁻ alters solvation symmetry, complicating interpretation .

What methodologies optimize the synthesis and stabilization of cuprous ions in aerobic aqueous systems?

Methodological Answer:

  • Synthesis: Reduce Cu²⁺ using ascorbic acid or hydrazine under nitrogen, with real-time monitoring via UV-Vis (λ = 450 nm for Cu⁺) .
  • Stabilization: Introduce chelators (e.g., neocuproine) or matrix isolation in polymeric gels to inhibit oxidation. Validate stability via cyclic voltammetry over 24-hour periods .

Stability Data:

  • Half-life of unchelated Cu⁺ in aerated water: <10 minutes at pH 6.
  • Neocuproine-Cu⁺ complex stability constant (log β): ~15.2 .

How can computational models improve predictions of this compound reactivity in environmental systems?

Methodological Answer:
Develop hybrid quantum mechanics/molecular mechanics (QM/MM) models to simulate Cu⁺ interactions with organic matter. Parameterize using experimental EXAFS and redox potential data. Validate against field measurements (e.g., Cu⁺ speciation in marine biofilms) .

Model Limitations:

  • Challenges in simulating dynamic solvent effects over microsecond timescales.
  • Ion-pairing equilibria require explicit inclusion of counterions (e.g., Cl⁻, SO₄²⁻) .

What strategies mitigate interference from cupric ions (Cu²⁺) when analyzing cuprous species?

Methodological Answer:

  • Separation: Use chelation resins (e.g., bathocuproine-functionalized silica) to selectively bind Cu⁺.
  • Detection: Employ differential pulse voltammetry (DPV) with a gold ultramicroelectrode, leveraging distinct redox potentials (Cu⁺: ~0.15 V vs. Ag/AgCl; Cu²⁺: ~0.34 V) .

Interference Threshold:

  • Cu²⁺ concentrations >10% of Cu⁺ significantly distort ASV signals; pre-reduction with hydroxylamine mitigates this .

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